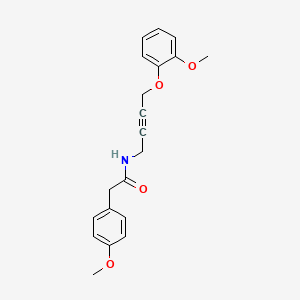

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(4-Methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a but-2-yn-1-yl linker bearing a 2-methoxyphenoxy group and a 4-methoxyphenylacetamide moiety.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-23-17-11-9-16(10-12-17)15-20(22)21-13-5-6-14-25-19-8-4-3-7-18(19)24-2/h3-4,7-12H,13-15H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRQPNDJUZCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 325.4 g/mol. Its structural features include a methoxyphenoxy group and an acetamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1426314-95-5 |

This compound exhibits its biological activity through various mechanisms, primarily by interacting with specific molecular targets:

- Receptor Modulation : The compound has been shown to act as a modulator for certain receptors, particularly those involved in neurotransmission and cellular signaling pathways.

- Enzyme Interaction : It may influence enzyme activity, impacting metabolic pathways relevant to various diseases.

- Cellular Processes : Studies indicate its potential role in regulating cellular processes such as apoptosis and proliferation.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, which may be beneficial for treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

Case Studies and Research Findings

- Anticancer Studies : A study focusing on the compound's effects on breast cancer cells demonstrated significant inhibition of cell proliferation at specific concentrations (IC50 values). The mechanism was attributed to the induction of apoptosis via caspase activation.

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory responses.

- Neuroprotection Research : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound could significantly reduce cell death and preserve mitochondrial function.

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a methoxy-substituted phenylacetamide core with a butynyl-phenoxy linker. Key analogs from the evidence include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The methoxy groups in the target compound and analogs (e.g., Compounds 38, 3a, 11j) are critical for enhancing solubility and receptor binding .

Pharmacological Activity

Table 2: Bioactivity Comparison

Key Observations :

- Quinazoline sulfonyl derivatives () exhibit anticancer activity against multiple cell lines, highlighting the role of sulfonyl groups in cytotoxicity . The target compound lacks this group, which may limit similar efficacy.

Key Observations :

- Acetamide synthesis commonly employs bromoacetyl bromide and amine nucleophiles (), suggesting the target compound could be synthesized analogously .

- Yields and purity: Thiadiazole derivatives () achieve higher yields (72–88%) compared to fluorophenoxy analogs (51–82%), indicating substituent-dependent efficiency .

Structure-Activity Relationship (SAR) Insights

- Methoxy Positioning : 4-Methoxyphenyl groups (target compound, Compound 3a) enhance receptor affinity due to electron-donating effects, whereas 2-methoxy substituents (Compound 5k) may sterically hinder binding .

- Linker Effects : Rigid butynyl linkers (target compound) vs. flexible ethyl chains (Compound 3a) may alter pharmacokinetics, with rigid structures favoring prolonged half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.